molecular formula C9H6BF3KN B3238354 Potassium trifluoro(quinolin-7-yl)borate CAS No. 1411985-64-2

Potassium trifluoro(quinolin-7-yl)borate

Cat. No.: B3238354
CAS No.: 1411985-64-2
M. Wt: 235.06 g/mol
InChI Key: LHOHCYSIEGPCTP-UHFFFAOYSA-N
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Description

Potassium trifluoro(quinolin-7-yl)borate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the quinoline moiety in this compound adds to its significance due to the biological activities associated with quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(quinolin-7-yl)borate typically involves the reaction of quinoline derivatives with boron reagents. One common method includes the reaction of quinoline-7-boronic acid with potassium trifluoroborate under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, which facilitates the formation of the desired product through a transmetalation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(quinolin-7-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically biaryl compounds or other substituted quinoline derivatives, depending on the nature of the coupling partner and the reaction conditions .

Mechanism of Action

The mechanism of action of potassium trifluoro(quinolin-7-yl)borate in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Potassium trifluoro(quinolin-7-yl)borate can be compared with other organotrifluoroborates such as:

  • Potassium trifluoro(phenyl)borate
  • Potassium trifluoro(pyridin-2-yl)borate
  • Potassium trifluoro(thiophen-2-yl)borate

Uniqueness:

Properties

IUPAC Name

potassium;trifluoro(quinolin-7-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3N.K/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8;/h1-6H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOHCYSIEGPCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=CC=N2)C=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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